molecular formula C13H13N3O4 B1522843 6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid CAS No. 1269151-70-3

6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid

Cat. No.: B1522843
CAS No.: 1269151-70-3
M. Wt: 275.26 g/mol
InChI Key: AQTONFNLHDIFDJ-UHFFFAOYSA-N
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Description

“6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid” is a compound with the CAS Number: 1269151-70-3 . It has a molecular weight of 275.26 . The IUPAC name for this compound is 6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid . The InChI code for this compound is 1S/C13H13N3O4/c1-3-20-13(19)10-7-15-16(8(10)2)11-5-4-9(6-14-11)12(17)18/h4-7H,3H2,1-2H3,(H,17,18) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13N3O4/c1-3-20-13(19)10-7-15-16(8(10)2)11-5-4-9(6-14-11)12(17)18/h4-7H,3H2,1-2H3,(H,17,18) . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

  • The compound has been utilized in the synthesis of novel heterocyclic structures, such as pyrazolo[3,4-b]pyridine products, through condensation reactions. This showcases its potential in creating new N-fused heterocyclic compounds with varied applications (Ghaedi et al., 2015).

Utility in Cross-Coupling Reactions 2. Ethyl triflyloxy-1H-pyrazole-4-carboxylates, which are structurally related to the compound , have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions are significant for producing a variety of condensed pyrazoles and other related structures, demonstrating the compound's relevance in advanced organic synthesis (Arbačiauskienė et al., 2011).

Role in Experimental and Theoretical Studies 3. The compound has been the subject of experimental and theoretical studies, particularly in the functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives. This highlights its importance in understanding reaction mechanisms and molecular structure elucidation (Yıldırım et al., 2005).

Importance in X-ray Powder Diffraction Studies 4. Derivatives of this compound have been used in X-ray powder diffraction studies, which are crucial for understanding the crystal structure of compounds. Such studies are important for pharmaceutical and material science applications (Wang et al., 2017).

Tautomerism and Ring-Chain Equilibrium Studies 5. The compound's derivatives have been studied for their tautomerism and ring-chain equilibrium, which are significant in understanding the dynamic behavior of heterocyclic compounds in solution. This has implications for the design and synthesis of pharmaceuticals and functional materials (Pakalnis et al., 2014).

Exploration of Cyclization Reactions 6. Cyclization reactions involving compounds structurally related to 6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid have been explored, providing insights into the synthesis of complex molecular architectures (Foster & Hurst, 1976).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

6-(4-ethoxycarbonyl-5-methylpyrazol-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(19)10-7-15-16(8(10)2)11-5-4-9(6-14-11)12(17)18/h4-7H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTONFNLHDIFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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